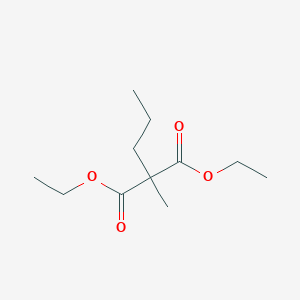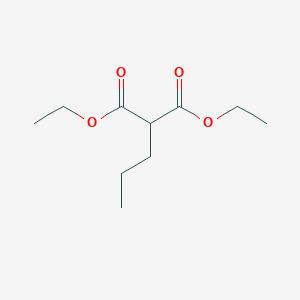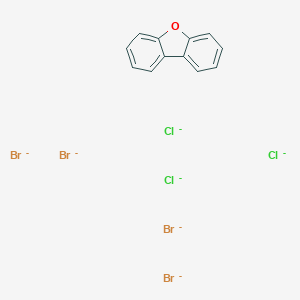
Dibenzofuran, tetrabromotrichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzofuran, tetrabromotrichloro- (DBFTC) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is synthesized through a complex process that involves multiple steps and requires specialized equipment and expertise. In
Applications De Recherche Scientifique
Dibenzofuran, tetrabromotrichloro- has a wide range of potential scientific research applications, including its use as a flame retardant, plasticizer, and lubricant additive. Dibenzofuran, tetrabromotrichloro- has been shown to be effective in reducing the flammability of materials, making it a valuable tool in the development of fire-resistant materials. In addition, Dibenzofuran, tetrabromotrichloro- has been used as a plasticizer in the production of polymers, improving their flexibility and durability. Finally, Dibenzofuran, tetrabromotrichloro- has been used as a lubricant additive, reducing friction and wear in mechanical systems.
Mécanisme D'action
The mechanism of action of Dibenzofuran, tetrabromotrichloro- is complex and not fully understood. However, it is believed that Dibenzofuran, tetrabromotrichloro- acts as a flame retardant by releasing bromine radicals when exposed to heat, which react with free radicals produced during the combustion process. This reaction produces stable brominated compounds, which act as a barrier to prevent further combustion.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Dibenzofuran, tetrabromotrichloro- are not well understood, and more research is needed in this area. However, studies have shown that Dibenzofuran, tetrabromotrichloro- can accumulate in the environment and have potential toxic effects on aquatic organisms. In addition, Dibenzofuran, tetrabromotrichloro- has been shown to have estrogenic effects, which can lead to adverse health effects in humans and animals.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Dibenzofuran, tetrabromotrichloro- in lab experiments include its unique properties, such as its flame retardant and plasticizing effects. However, the synthesis of Dibenzofuran, tetrabromotrichloro- is a complex and time-consuming process that requires specialized equipment and expertise. In addition, Dibenzofuran, tetrabromotrichloro- can be expensive to produce, which may limit its use in some research applications.
Orientations Futures
There are many potential future directions for research on Dibenzofuran, tetrabromotrichloro-. One area of research could focus on developing more efficient and cost-effective synthesis methods for Dibenzofuran, tetrabromotrichloro-. In addition, more research is needed to understand the biochemical and physiological effects of Dibenzofuran, tetrabromotrichloro-, particularly its potential toxicity and estrogenic effects. Finally, research could focus on developing new applications for Dibenzofuran, tetrabromotrichloro-, such as its use in the development of new flame retardant materials or as a lubricant additive in new mechanical systems.
Conclusion:
In conclusion, Dibenzofuran, tetrabromotrichloro- is a complex chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. The synthesis of Dibenzofuran, tetrabromotrichloro- is a time-consuming and expensive process that requires specialized equipment and expertise. Dibenzofuran, tetrabromotrichloro- has a wide range of potential scientific research applications, including its use as a flame retardant, plasticizer, and lubricant additive. However, more research is needed to understand the biochemical and physiological effects of Dibenzofuran, tetrabromotrichloro- and to develop more efficient and cost-effective synthesis methods.
Méthodes De Synthèse
The synthesis of Dibenzofuran, tetrabromotrichloro- is a complex process that involves multiple steps and requires specialized equipment and expertise. The first step involves the synthesis of dibenzofuran, which is then brominated to form tetrabromodibenzofuran. This compound is then chlorinated to form tetrabromotrichlorodibenzofuran. The final product is obtained through a series of purification steps, including crystallization and recrystallization. The synthesis of Dibenzofuran, tetrabromotrichloro- is a time-consuming and expensive process that requires careful attention to detail and strict adherence to safety protocols.
Propriétés
Numéro CAS |
107207-41-0 |
|---|---|
Nom du produit |
Dibenzofuran, tetrabromotrichloro- |
Formule moléculaire |
C12H8Br4Cl3O-7 |
Poids moléculaire |
594.2 g/mol |
Nom IUPAC |
dibenzofuran;tetrabromide;trichloride |
InChI |
InChI=1S/C12H8O.4BrH.3ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;;;;;;;/h1-8H;7*1H/p-7 |
Clé InChI |
ZRBFRENNSJKXLT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Cl-].[Cl-].[Br-].[Br-].[Br-].[Br-] |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Cl-].[Cl-].[Br-].[Br-].[Br-].[Br-] |
Synonymes |
Tetrabromotrichlorodibenzofuran |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



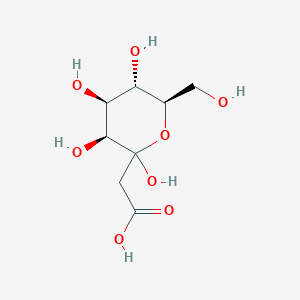
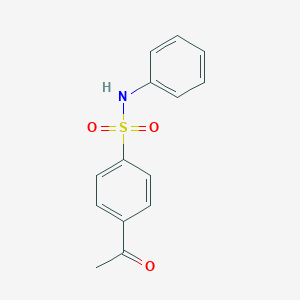
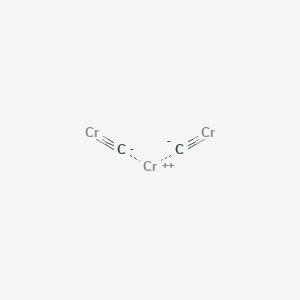


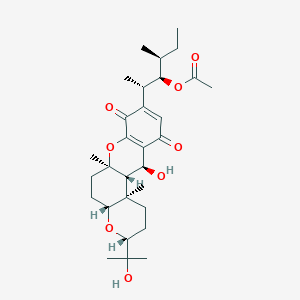
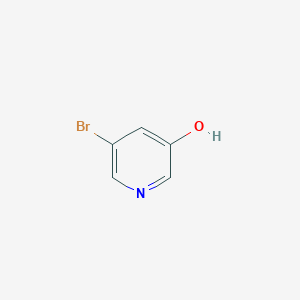
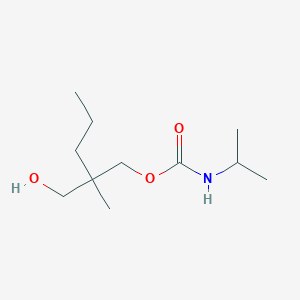
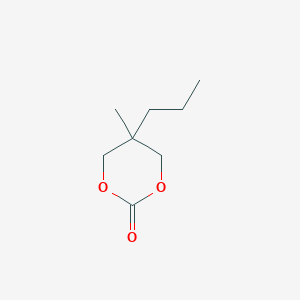
![Imidazo[1,2-a]pyridin-8-ol hydrochloride](/img/structure/B18017.png)
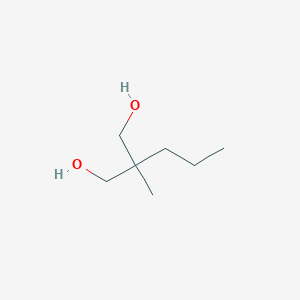
![5-nitro-2-(4-(5-nitro-1H-benzo[d]imidazol-2-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B18020.png)
